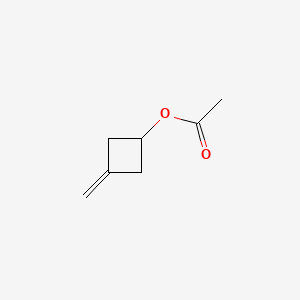

3-Methylenecyclobutylacetate

Description

3-Methylenecyclobutylacetate is an organic compound with the molecular formula C₇H₁₀O₂, identified as a cyclobutane derivative featuring a methylene group and an ester functional group. Its structure comprises a strained cyclobutane ring fused with a methylene moiety and an acetate ester, conferring unique reactivity and physicochemical properties.

Properties

CAS No. |

18218-27-4 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

(3-methylidenecyclobutyl) acetate |

InChI |

InChI=1S/C7H10O2/c1-5-3-7(4-5)9-6(2)8/h7H,1,3-4H2,2H3 |

InChI Key |

GECKEGSNKRNFFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC(=C)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenecyclobutylacetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl bromide with sodium acetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methylenecyclobutylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Compounds

3-Methylenecyclobutylacetate serves as a valuable intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of anticancer agents. For instance, compounds derived from this compound have shown cytotoxic activity against several cancer cell lines, indicating their potential use in cancer therapy .

Cyclopropane Synthesis

One notable application of this compound is its role in the preparation of cyclopropane compounds. These compounds are significant intermediates in the synthesis of synthetic pyrethroids, which are widely used as insecticides. The reaction of this compound with ethyl diazoacetate has been documented to yield cyclopropane derivatives efficiently .

Agrochemicals

Raw Material for Pesticides

The compound is utilized as a raw material in the production of various agrochemicals, particularly pesticides. Its derivatives have been incorporated into formulations that enhance the efficacy and stability of active ingredients in pest control products. This application highlights the compound's significance in agricultural chemistry and its role in improving crop protection strategies .

Material Science

Solvent Properties

In material science, this compound has been investigated for its solvent properties. It can be used as a solvent for polymerization reactions and as a component in coatings and adhesives. The unique structural features of the compound contribute to its effectiveness as a solvent, making it suitable for various industrial applications .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of this compound on HepG2 liver cancer cells. The results indicated an IC50 value of 2.57 µM, demonstrating significant anticancer potential while maintaining low toxicity to normal cells. This finding supports further exploration into its use as a therapeutic agent for hepatocellular carcinoma .

Case Study 2: Cyclopropane Synthesis

Research focusing on the reaction between this compound and ethyl diazoacetate revealed a high yield of cyclopropane derivatives, which are crucial in developing new insecticides. This study emphasizes the compound's utility in synthesizing complex organic molecules that serve practical applications in pest management .

Mechanism of Action

The mechanism of action of 3-Methylenecyclobutylacetate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the methylene group, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Structural and Functional Insights:

Cyclobutane Derivatives: this compound and Methyl 3-(hydroxymethyl)cyclobutaneacetate share a cyclobutane backbone but differ in substituents. The former’s methylene group may enhance ring strain and alkene-like reactivity, whereas the hydroxymethyl group in the latter introduces hydrogen-bonding capability and polarity . No direct data on ring strain energy or thermal stability are available, but cyclobutane derivatives are typically less stable than cyclohexane analogs.

Ester Functionality: Compared to linear esters like methyl decanoate, this compound’s cyclic structure likely reduces solubility in nonpolar solvents and increases melting points due to restricted molecular motion . Methyl hex-2-ynoate (C₇H₁₀O₂) features an alkyne group, enabling distinct reactivity (e.g., in Sonogashira coupling) absent in this compound .

Safety and Handling: Methyl 3-(hydroxymethyl)cyclobutaneacetate has documented hazards (H302: harmful if swallowed; H315: skin irritation), suggesting that this compound may require similar precautions due to its ester group . Linear esters like methyl decanoate are generally regarded as low-toxicity, highlighting how cyclic analogs may pose greater handling risks .

Research Findings and Gaps

- Synthetic Routes: While details the synthesis of methyl 2-benzoylamino-3-oxobutanoate via condensation reactions, analogous methods (e.g., cyclization or esterification of cyclobutane carboxylic acids) could theoretically apply to this compound.

- Applications: Spirocyclic ethers (e.g., 1,4-Dioxaspiro[4.4]non-6-ene) are used in polymer chemistry, suggesting that this compound’s strained ring might serve as a monomer or crosslinker. Experimental validation is absent in the evidence .

Biological Activity

3-Methylenecyclobutylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a methylene bridge and an acetate functional group. Its structure can influence its reactivity and interaction with biological targets.

Structural Formula

- Protein Kinase Inhibition : Research indicates that derivatives of cyclobutane compounds, including this compound, may act as inhibitors of Janus kinases (JAKs), which are critical in signaling pathways related to inflammation and cancer. Inhibition of JAKs can lead to therapeutic effects in autoimmune diseases and certain cancers .

- Antimicrobial Properties : Compounds containing cyclobutane structures have shown promise in exhibiting antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Anticancer Activity : Some studies suggest that cyclobutane derivatives can induce apoptosis in cancer cells, potentially through the modulation of cell cycle regulators or by triggering oxidative stress .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various cyclobutane derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective concentration for inducing cell death .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers, suggesting its potential use as an anti-inflammatory agent .

Summary of Key Studies

Pharmacological Insights

The pharmacological profile of this compound suggests it may serve as a scaffold for developing new therapeutics targeting JAK pathways or exhibiting antimicrobial properties. Further research is warranted to elucidate its full range of biological activities and mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.